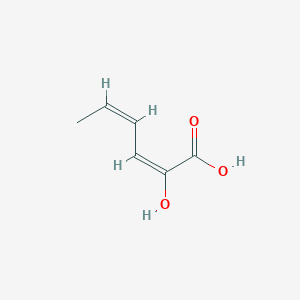

2-Hydroxy-cis-hex-2,4-dienoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Hydroxy-cis-hex-2,4-dienoate is a medium-chain fatty acid.

Applications De Recherche Scientifique

Microbial Metabolism

One of the primary applications of 2-hydroxy-cis-hex-2,4-dienoate is in the study of microbial metabolism. This compound has been identified as a significant metabolite in various bacterial strains, particularly in E. coli. Research indicates that it plays a crucial role in metabolic pathways involving fatty acid synthesis and degradation .

Case Study: Metabolomic Analysis

A study involving the gut microbiome demonstrated that alterations in the levels of metabolites like this compound can indicate shifts in microbial community structures and functions. These shifts are often linked to dietary changes or environmental stressors such as hyperoxia . The metabolomic profiling revealed how changes in this compound's concentration correlate with broader metabolic disturbances.

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly those related to lipid metabolism. It serves as an intermediate in the conversion processes facilitated by specific enzymes such as 2-keto-4-pentenoate hydratase .

Enzyme Interaction

The enzyme 2-keto-4-pentenoate hydratase catalyzes the hydration of this compound into 4-hydroxy-2-ketopentanoic acid, showcasing its role in metabolic reactions within microbial systems . This enzymatic conversion is crucial for understanding how bacteria utilize fatty acids for energy and growth.

Potential Therapeutic Applications

Recent research has begun to explore the potential therapeutic applications of compounds like this compound in treating metabolic disorders. Given its involvement in lipid metabolism and gut microbiota interactions, it may play a role in managing conditions such as obesity and diabetes by influencing microbial composition and metabolic profiles .

Example: Biomarkers for Dysbiosis

The identification of this compound as a biomarker for dysbiosis highlights its potential utility in clinical diagnostics. Changes in its levels could reflect underlying metabolic disturbances associated with various health conditions .

Data Tables

Analyse Des Réactions Chimiques

Hydrolysis Reaction Catalyzed by 4-Hydroxy-2-oxohexanoate Hydro-Lyase

The compound participates in a reversible hydrolysis reaction mediated by 4-hydroxy-2-oxohexanoate hydro-lyase (EC 4.2.1.-), forming 4-hydroxy-2-oxohexanoic acid (C06762):

2 Hydroxy cis hex 2 4 dienoate+H2O↔4 Hydroxy 2 oxohexanoic acid

This reaction is part of the meta-cleavage pathway for catechol degradation in Pseudomonas putida and Escherichia coli .

| Substrate | Product | Enzyme | Equilibrium |

|---|---|---|---|

| 2-Hydroxy-cis-hex-2,4-dienoate | 4-Hydroxy-2-oxohexanoic acid | 4-hydroxy-2-oxohexanoate hydro-lyase | Reversible |

Enzymatic Decarboxylation and Hydration

In the catechol meta-cleavage pathway, the compound acts as an intermediate formed via 4-oxalocrotonate decarboxylase (EC 4.1.1.-), which converts 4-oxalocrotonate to 2-hydroxy-cis-hex-2,4-dienoate . Subsequent hydration by 2-oxopent-4-enoate hydratase yields L-4-hydroxy-2-oxovalerate :

4 OxalocrotonateDecarboxylase2 Hydroxy cis hex 2 4 dienoateHydrataseL 4 Hydroxy 2 oxovalerate

| Reaction Step | Substrate | Product | Enzyme |

|---|---|---|---|

| Decarboxylation | 4-Oxalocrotonate | 2-Hydroxy-cis-hex-2,4-dienoate | 4-Oxalocrotonate decarboxylase |

| Hydration | 2-Hydroxy-cis-hex-2,4-dienoate | L-4-Hydroxy-2-oxovalerate | 2-Oxopent-4-enoate hydratase |

Role in Catechol Meta-Cleavage Pathway

2-Hydroxy-cis-hex-2,4-dienoate is a key intermediate in the bacterial degradation of aromatic compounds like toluene and benzene :

-

Catechol → 2-Hydroxymuconic semialdehyde via dioxygenase.

-

2-Hydroxymuconic semialdehyde → 4-Oxalocrotonate via dehydrogenase.

-

4-Oxalocrotonate → 2-Hydroxy-cis-hex-2,4-dienoate via decarboxylase.

-

2-Hydroxy-cis-hex-2,4-dienoate → L-4-Hydroxy-2-oxovalerate via hydratase .

Chemical Instability and Enzymatic Complex Formation

The compound is chemically unstable, undergoing keto-enol tautomerization and non-enzymatic decay in aqueous solutions . To stabilize its reactivity, decarboxylase and hydratase enzymes form a physical complex in Pseudomonas species, ensuring efficient substrate channeling .

Spectral Characteristics and Reaction Monitoring

The enol form of 2-hydroxy-cis-hex-2,4-dienoate exhibits strong UV absorbance at 265 nm , while its keto form absorbs at 235 nm . This property is critical for tracking enzymatic hydration and decarboxylation kinetics.

| Wavelength (nm) | Observation |

|---|---|

| 235 | Keto form (2-oxopent-4-enoate) absorbance |

| 265 | Enol form (2-hydroxy-cis-hex-2,4-dienoate) absorbance |

Propriétés

Formule moléculaire |

C6H8O3 |

|---|---|

Poids moléculaire |

128.13 g/mol |

Nom IUPAC |

(2E,4Z)-2-hydroxyhexa-2,4-dienoic acid |

InChI |

InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-4,7H,1H3,(H,8,9)/b3-2-,5-4+ |

Clé InChI |

VPGPQVKJUYKKNN-AWYLAFAOSA-N |

SMILES |

CC=CC=C(C(=O)O)O |

SMILES isomérique |

C/C=C\C=C(/C(=O)O)\O |

SMILES canonique |

CC=CC=C(C(=O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.